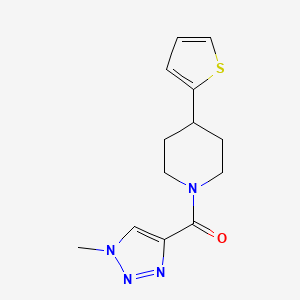

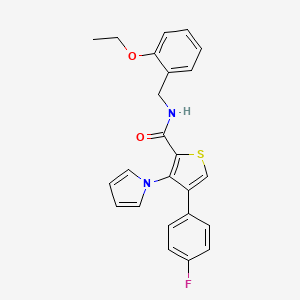

4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole derivatives are a class of compounds that have been widely studied in medicinal chemistry . They are small molecules containing a five-membered heterocyclic ring, which is a versatile scaffold for designing new therapeutic agents . The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, which are the skeletons of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves several steps. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .

Molecular Structure Analysis

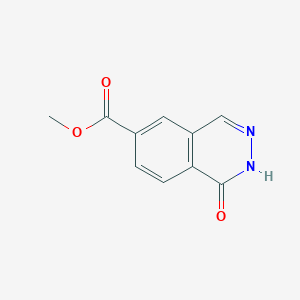

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can be complex and varied, depending on the specific compound and the conditions. In one example, the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol was converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .

Applications De Recherche Scientifique

Antiviral Activity

One study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds showed specific anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Zhuo Chen et al., 2010).

Corrosion Inhibition

Research into thiadiazole and thiazole derivatives has demonstrated their effectiveness in inhibiting corrosion of metals. For instance, a study on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron corrosion used density functional theory (DFT) calculations and molecular dynamics simulations. These compounds showed promising results as corrosion inhibitors (S. Kaya et al., 2016).

Organic Solar Cells

An organo-sulfur compound, related to the thiadiazole family, was used as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells, showing improved redox behavior and power conversion efficiency. This study suggests potential applications in sensitization-based solar cells, indicating the utility of thiadiazole derivatives in renewable energy technologies (M. Rahman et al., 2018).

Antimicrobial Agents

A study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showed moderate activity against several bacterial and fungal strains. This illustrates the potential of thiadiazole derivatives as a basis for developing new antimicrobial drugs (P. Sah et al., 2014).

Orientations Futures

The future directions for research on 1,3,4-thiadiazole derivatives are likely to involve further exploration of their potential as therapeutic agents. Given their broad spectrum of biological activities, these compounds could be valuable in the development of new drugs for a variety of conditions .

Mécanisme D'action

Target of Action

Compounds containing the thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic character . They have been found to exert a broad spectrum of biological activities . For instance, some 1,2,3-thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins .

Mode of Action

The thiadiazole-containing compounds are known to cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets and exert their effects .

Biochemical Pathways

It’s known that the inhibition of hsp90 by some 1,2,3-thiadiazole derivatives results in the degradation of several oncoproteins .

Result of Action

Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-4-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2S2/c15-11-6-8-12(9-7-11)18-14-13(16-17-19-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHCSXTYSZBDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-fluorobenzamide](/img/structure/B2988073.png)